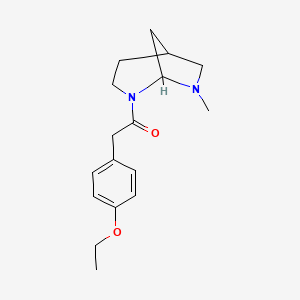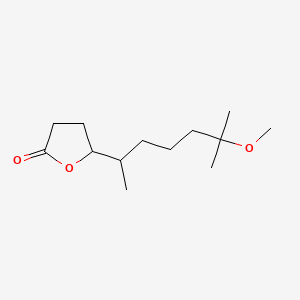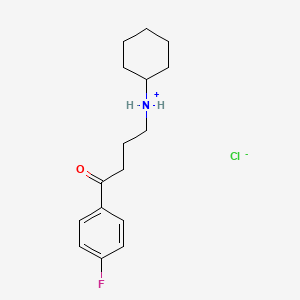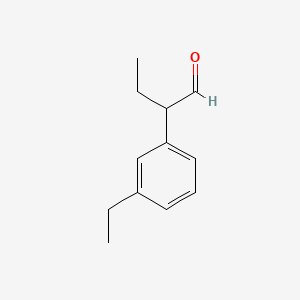![molecular formula C15H14O2 B13766720 [1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with a carboxylic acid group attached to one of the benzene rings and an ethyl group attached to the other. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions:
Oxidation: [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form biphenyl derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or carboxylic acid group can be replaced by other functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry:
- Used in the production of polymers and resins.
- Acts as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Biphenyl: Lacks the carboxylic acid and ethyl groups, making it less reactive.
[1,1-Biphenyl]-2-carboxylic acid: Lacks the ethyl group, which affects its solubility and reactivity.
[1,1-Biphenyl]-4-carboxylic acid: Has the carboxylic acid group in a different position, leading to different chemical properties.
Uniqueness:
- The presence of both the carboxylic acid and ethyl groups in [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- makes it more versatile in chemical reactions.
- Its unique structure allows for specific interactions with molecular targets, making it valuable in scientific research and industrial applications.
特性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
2-ethyl-6-phenylbenzoic acid |
InChI |
InChI=1S/C15H14O2/c1-2-11-9-6-10-13(14(11)15(16)17)12-7-4-3-5-8-12/h3-10H,2H2,1H3,(H,16,17) |
InChIキー |
BPWOBJGGXZJIKR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


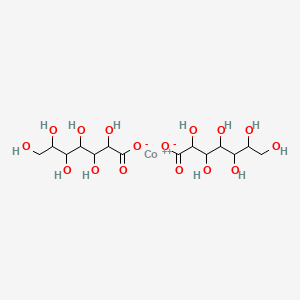
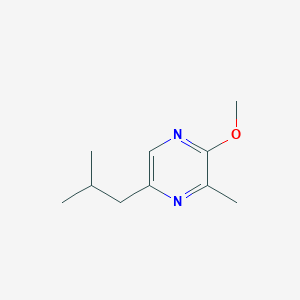
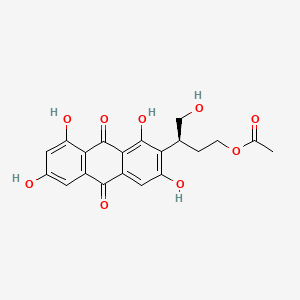

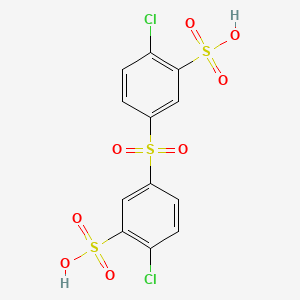
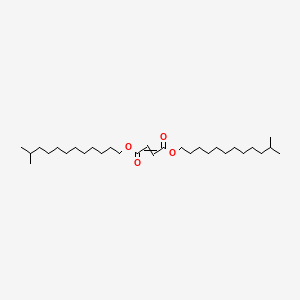
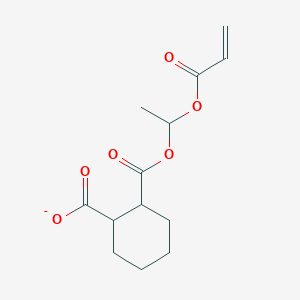
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)


